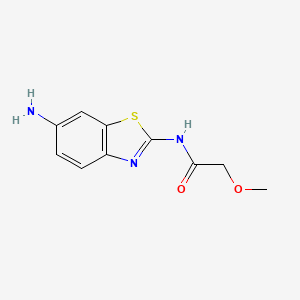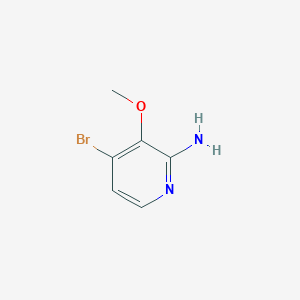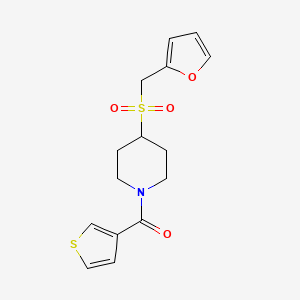![molecular formula C8H12BrNO2 B2634300 4-[(Methylamino)methyl]pyrocatechol Hydrobromide CAS No. 1025423-95-3](/img/structure/B2634300.png)
4-[(Methylamino)methyl]pyrocatechol Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methylamino)methyl]pyrocatechol Hydrobromide is a chemical compound with the molecular formula C8H12BrNO2. It is also known as 4-[(Methylamino)methyl]benzene-1,2-diol hydrobromide. This compound is characterized by the presence of a methylamino group attached to a pyrocatechol structure, which is further complexed with hydrobromide. It is commonly used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]pyrocatechol Hydrobromide typically involves the reaction of pyrocatechol with formaldehyde and methylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions generally include:
Temperature: Room temperature
Atmosphere: Inert atmosphere to prevent oxidation
Purity: The final product is usually obtained with a purity of 95%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with controlled temperature and inert atmosphere
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-[(Methylamino)methyl]pyrocatechol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its original diol form.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for nucleophilic substitution.
Major Products
Oxidation: Quinones
Reduction: Original diol form
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-[(Methylamino)methyl]pyrocatechol Hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4-[(Methylamino)methyl]pyrocatechol Hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: It may affect biochemical pathways related to neurotransmission, oxidative stress, and cellular signaling.
相似化合物的比较
Similar Compounds
- 4-[(Methylamino)methyl]pyrocatechol Hydrochloride
- 4-[(Methylamino)methyl]pyrocatechol Sulfate
- 4-[(Methylamino)methyl]pyrocatechol Nitrate
Uniqueness
4-[(Methylamino)methyl]pyrocatechol Hydrobromide is unique due to its specific hydrobromide salt form, which may confer different solubility and reactivity properties compared to its hydrochloride, sulfate, and nitrate counterparts .
属性
IUPAC Name |
4-(methylaminomethyl)benzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.BrH/c1-9-5-6-2-3-7(10)8(11)4-6;/h2-4,9-11H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZQGUEQQHXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/new.no-structure.jpg)
![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)
![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)
![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2634227.png)
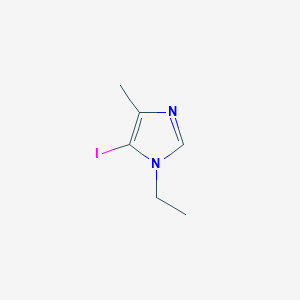
![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)
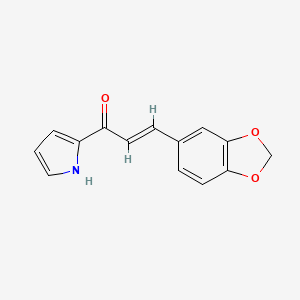

![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2634234.png)
![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)
